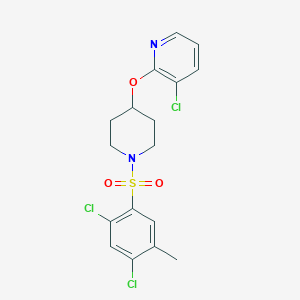
3-Chloro-2-((1-((2,4-dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-((1-((2,4-dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a useful research compound. Its molecular formula is C17H17Cl3N2O3S and its molecular weight is 435.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Chloro-2-((1-((2,4-dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on diverse research findings, including in vitro studies, structure-activity relationships (SAR), and pharmacological evaluations.
Chemical Structure and Properties
The compound can be described by its molecular formula C16H17Cl2N2O3S. Its structure features a pyridine ring substituted with a chloro group and a piperidine moiety linked through an ether bond to a sulfonamide group.
Antimicrobial Activity
Research has demonstrated that derivatives of pyridine and piperidine compounds exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that compounds similar to this compound can have MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong bactericidal activity .
- Biofilm Inhibition : The ability to inhibit biofilm formation, particularly in Staphylococcus aureus and Staphylococcus epidermidis, has been noted as a crucial mechanism for potential therapeutic applications .
Anticancer Activity
The compound's structural features suggest potential anticancer properties:
- Cell Viability Assays : In vitro studies on cancer cell lines have shown that similar compounds exhibit IC50 values ranging from 0.87 to 12.91 μM against MCF-7 (breast cancer) and MDA-MB-231 cells, suggesting effective growth inhibition compared to standard treatments like 5-Fluorouracil .
- Mechanism of Action : The anticancer activity may be attributed to the induction of apoptosis, as evidenced by increased levels of caspase 9 in treated samples .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various derivatives including those structurally related to the target compound. The results indicated that:
| Compound | MIC (μg/mL) | MBC (μg/mL) | Biofilm Inhibition |
|---|---|---|---|
| Compound A | 0.22 | 0.25 | Yes |
| Compound B | 0.30 | 0.35 | Yes |
| 3-Chloro... | TBD | TBD | TBD |
This data emphasizes the potential of the target compound in developing new antimicrobial agents.
Case Study 2: Anticancer Activity
In a separate investigation focusing on anticancer properties:
| Compound | Cell Line | IC50 (μM) | Apoptosis Induction |
|---|---|---|---|
| Compound C | MCF-7 | 1.75 | Yes |
| Compound D | MDA-MB-231 | 9.46 | Yes |
| 3-Chloro... | TBD | TBD | TBD |
These findings support further exploration into the therapeutic applications of this compound in oncology.
属性
IUPAC Name |
3-chloro-2-[1-(2,4-dichloro-5-methylphenyl)sulfonylpiperidin-4-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl3N2O3S/c1-11-9-16(15(20)10-14(11)19)26(23,24)22-7-4-12(5-8-22)25-17-13(18)3-2-6-21-17/h2-3,6,9-10,12H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMFDRXEPPQOIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













